molecular formula C14H12ClN5O B2646295 N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034541-43-8

N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2646295
CAS No.: 2034541-43-8
M. Wt: 301.73
InChI Key: SCYFINYNSZWMDH-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a sophisticated small molecule designed for advanced medicinal chemistry and oncology research. This compound features a hybrid pharmacophore structure, integrating a pyrimidin-4-amine core substituted with a 3-methyl-1,2,4-oxadiazole ring and a (2-chlorophenyl)methyl side chain. The 1,2,4-oxadiazole moiety is a privileged scaffold in drug discovery, recognized for its bioisosteric properties that can mimic ester or amide functionalities while often improving metabolic stability and binding affinity in drug-like molecules . Compounds containing the 1,2,4-oxadiazole heterocycle have demonstrated a wide spectrum of biological activities, with significant focus on their anticancer potential through the inhibition of critical enzymes and growth factor receptors . The structural architecture of this reagent, particularly the combination of a pyrimidine ring with a 1,2,4-oxadiazole component, is a validated strategy in the development of kinase inhibitors and other targeted cancer therapies. Similar molecular hybrids have been explored as potent inhibitors of enzymes like thymidylate synthase and kinases such as VEGFR2, which are key targets in anti-angiogenic and antiproliferative drug discovery efforts . Furthermore, pyrimidin-4-amine derivatives bearing a 1,2,4-oxadiazole motif have been documented in scientific literature for their pesticidal and insecticidal activities, indicating the broad utility and bioactivity profile of this chemical class . This compound is provided for research purposes to investigate these and other novel biological mechanisms. It is intended for use in assay development, high-throughput screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex therapeutic candidates. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O/c1-9-19-14(21-20-9)11-7-16-8-18-13(11)17-6-10-4-2-3-5-12(10)15/h2-5,7-8H,6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYFINYNSZWMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution on the pyrimidine ring:

    Attachment of the chlorophenylmethyl group: This step often involves the use of chloromethylating agents under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety, including N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine. The following insights summarize key findings:

Case Studies

  • Zheng et al. Study : This research synthesized novel 2-chloropyridine derivatives with oxadiazole moieties and evaluated their anticancer activities. Among the tested compounds, several demonstrated potent inhibitory effects against gastric cancer cell lines .
  • Salahuddin et al. Study : This study synthesized various substituted oxadiazoles and screened them for anticancer activity at a concentration of 105M10^{-5}M. One compound showed over 95% growth inhibition against specific CNS and renal cancer cell lines .

Antimicrobial Applications

The compound's structure suggests potential antimicrobial properties, particularly against protozoan parasites.

Research Insights

A study focused on species-selective pyrimidineamine inhibitors demonstrated that compounds similar to this compound could be effective against Trypanosoma brucei, the causative agent of human African trypanosomiasis .

Synthesis and Derivative Development

The synthesis of this compound has been explored in various studies focusing on developing derivatives with enhanced biological activities.

Synthetic Approaches

Recent methodologies include:

  • Cyclization Reactions : Utilizing acylthiosemicarbazides and other precursors to synthesize diverse oxadiazole derivatives with improved efficacy against cancer cells .

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Pyrimidine Derivatives
Compound Name / ID Core Structure Substituents (Position) Key Structural Notes Reference
Target Compound Pyrimidine 5-(3-methyl-1,2,4-oxadiazol-5-yl); 4-(2-chlorobenzylamine) Compact structure with planar oxadiazole; chlorophenyl group may enhance lipophilicity. N/A
Compound 4b (N-(m-tolyl)-5-(2-chlorophenyl)-benzo[h]chromeno-pyrimidin-4-amine) Benzo[h]chromeno-pyrimidine 2-chlorophenyl; m-tolylamine Bulky fused-ring system; higher molecular weight may reduce solubility.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine 4-methoxyphenylaminomethyl; 2-fluorophenyl Intramolecular N–H⋯N hydrogen bonding; dihedral angles: 12.8°, 12.0°, 86.1°
Navacaprant (1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine) Quinoline 3-methyl-1,2,4-oxadiazol-5-yl; oxan-4-ylamine Oxadiazole integrated into a quinoline scaffold; likely improved CNS penetration.
Key Observations:
  • Compared to the fluorophenyl/methoxyphenyl derivatives in , the target compound’s 2-chlorobenzyl group may increase steric hindrance, affecting receptor binding.
  • The oxadiazole group in navacaprant () is part of a quinoline scaffold, suggesting divergent biological targets (e.g., CNS disorders vs. cancer) .
Key Observations:
  • The target compound lacks direct activity data in the provided evidence, but structurally similar pyrimidines (e.g., Compound 4b) show moderate anticancer activity .
  • Aurora kinase inhibitors like CYC116 demonstrate that para-substituted anilines on pyrimidines enhance potency, suggesting that the target’s 2-chlorobenzyl group may offer unique selectivity .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons
Compound Name / ID LogP (Predicted) Solubility (µM) Metabolic Stability (t₁/₂) Key Interactions
Target Compound ~3.2 Low (lipophilic) Moderate (oxadiazole stability) Potential C–H⋯π interactions with aromatic residues.
Compound 4b ~4.5 Very low Low (bulky fused rings) π-π stacking with DNA/base pairs.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-pyrimidin-4-amine ~2.8 Moderate High (intramolecular H-bonding) N–H⋯N and C–H⋯O hydrogen bonds stabilize crystal packing.
Key Observations:
  • The target compound’s oxadiazole group likely improves metabolic stability compared to simpler pyrimidines .
  • The 2-chlorobenzyl substituent increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields such as antimicrobial and anticancer therapies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C12H11ClN4O
  • SMILES : ClC1=CC=CC=C1C(C2=NOC(=N2)C)N=C(C)N

Key Structural Features

FeatureDescription
Chloro Group Enhances lipophilicity and biological activity.
Oxadiazole Moiety Known for various pharmacological activities.
Pyrimidine Ring Contributes to the compound's stability and interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that compounds containing oxadiazole and pyrimidine moieties exhibit notable antimicrobial properties. Specifically, this compound has been tested against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 2 to 62.5 µg/ml, indicating a strong potential for therapeutic use in treating bacterial infections .

Antifungal Activity

The compound has also been assessed for antifungal properties, showing effectiveness against fungi such as Candida albicans and Aspergillus fumigatus. The MIC values ranged from 25 to 50 µg/ml, suggesting that it could be a candidate for antifungal drug development .

Anticancer Potential

The oxadiazole derivatives are increasingly recognized for their anticancer properties. Studies indicate that this compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC (histone deacetylase). This inhibition is crucial for the development of new anticancer therapies .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Compounds like this one can inhibit enzymes critical for bacterial cell wall synthesis or cancer cell growth.
  • Receptor Modulation : The presence of the pyrimidine ring allows binding to various receptors involved in cellular signaling pathways.
  • Oxidative Stress Induction : The oxadiazole moiety may induce oxidative stress in microbial cells, leading to cell death.

Table of Biological Activity Results

Activity TypeTarget Organisms/CellsMIC (µg/ml)Reference
AntibacterialS. aureus2
E. coli10
AntifungalC. albicans25
A. fumigatus50
AnticancerVarious cancer cell linesVaries

Case Study: Antimicrobial Efficacy

In a study published in November 2021, derivatives similar to this compound were evaluated for their antimicrobial efficacy. The study highlighted that compounds with a chloro substituent exhibited the most potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C), as demonstrated in pyrimidine derivatives (e.g., 72% yield achieved for structurally analogous compounds) . Key steps include coupling the 1,2,4-oxadiazole moiety to the pyrimidine core, followed by chlorophenylmethylamine substitution. Optimizing solvent polarity (e.g., DMF or THF) and reaction time (6–12 hours) improves purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. How can spectroscopic techniques (NMR, IR, mass spectrometry) be effectively employed to characterize the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Identify amine/imine tautomers (e.g., δ 10.10–13.30 ppm for NH protons) and aromatic protons (δ 7.42–7.58 ppm for chlorophenyl groups) .
  • IR : Confirm oxadiazole C=N stretches (~1600–1650 cm⁻¹) and amine N–H vibrations (~3300 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns matching the pyrimidine-oxadiazole scaffold .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : For antimicrobial or antiparasitic screening, use:

  • Microdilution assays (e.g., MIC determination against Staphylococcus aureus or Leishmania spp.) with compound concentrations ranging from 0.1–100 µM .
  • Cell viability assays (MTT/XTT) in mammalian cell lines to assess cytotoxicity (IC₅₀) . Include positive controls (e.g., amphotericin B for antifungal activity) and solvent controls (DMSO <1% v/v) .

Advanced Research Questions

Q. What strategies can resolve discrepancies between experimental NMR data and computational predictions for this compound?

  • Methodological Answer :

  • Variable Temperature NMR : Probe tautomeric equilibria (amine/imine forms) by acquiring spectra at 25–60°C, as dynamic exchange broadens NH peaks at lower temperatures .
  • DFT Calculations : Optimize molecular geometry using software (e.g., Gaussian) to simulate NMR chemical shifts. Compare with experimental data to identify dominant tautomers or conformational isomers .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton coupling and spatial proximity .

Q. How do polymorphism and crystal packing interactions influence the biological activity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Determine crystal structures to identify polymorphic forms (e.g., differences in dihedral angles between pyrimidine and oxadiazole rings, as seen in analogous compounds with 12.8° vs. 5.2° torsions) .
  • Thermal Analysis (DSC/TGA) : Assess stability of polymorphs by monitoring melting points and decomposition temperatures .
  • Solubility Studies : Compare dissolution rates of polymorphs in biorelevant media (e.g., PBS pH 7.4) to correlate crystal packing (e.g., C–H⋯O/π interactions) with bioavailability .

Q. What in vivo models are appropriate for evaluating the mechanism of action against parasitic infections like leishmaniasis?

  • Methodological Answer :

  • Murine models : Administer the compound intraperitoneally (5–20 mg/kg/day) to Leishmania donovani-infected BALB/c mice. Monitor parasite burden in liver/spleen via limiting dilution assays .
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution using LC-MS/MS. Adjust dosing regimens based on clearance rates and metabolite identification .
  • Immune Response Analysis : Quantify cytokine levels (IL-12, IFN-γ) to determine if activity is immunomodulatory or direct parasiticidal .

Experimental Design & Data Analysis

Q. How can structure-activity relationship (SAR) studies be designed to optimize the 1,2,4-oxadiazole moiety for enhanced potency?

  • Methodological Answer :

  • Analog Synthesis : Replace the 3-methyl group on the oxadiazole with electron-withdrawing (e.g., -CF₃) or bulky substituents (e.g., -Ph) to assess steric/electronic effects .
  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., Leishmania trypanothione reductase). Prioritize analogs with improved binding affinity (ΔG < -8 kcal/mol) .
  • Statistical Analysis : Apply multivariate regression (e.g., PLS) to correlate substituent properties (Hammett σ, π) with bioactivity .

Q. What computational methods are effective in predicting metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism, hERG inhibition, and hepatotoxicity. Prioritize compounds with low topological polar surface area (TPSA < 90 Ų) for blood-brain barrier penetration .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using GLORY or XenoSite . Validate with in vitro microsomal assays .

Contradiction Resolution

Q. How should conflicting biological activity data (e.g., antibacterial vs. antifungal) be analyzed to prioritize compound development?

  • Methodological Answer :

  • Dose-Response Curves : Compare IC₅₀ values across assays; prioritize targets with sub-µM potency .
  • Selectivity Index (SI) : Calculate SI = (Mammalian cell IC₅₀)/(Pathogen MIC). Compounds with SI >10 warrant further study .
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify upregulated pathways in treated pathogens vs. host cells .

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